

# PU141: A Technical Guide to its Mechanism of Action in Cancer Cells

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## Compound of Interest

Compound Name: PU141

Cat. No.: B15583762

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## Abstract

**PU141** is a pyridoisothiazolone-based small molecule inhibitor with potent anti-cancer properties. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Data from in vitro and in vivo studies are presented, along with detailed experimental protocols and visual representations of the key pathways and workflows.

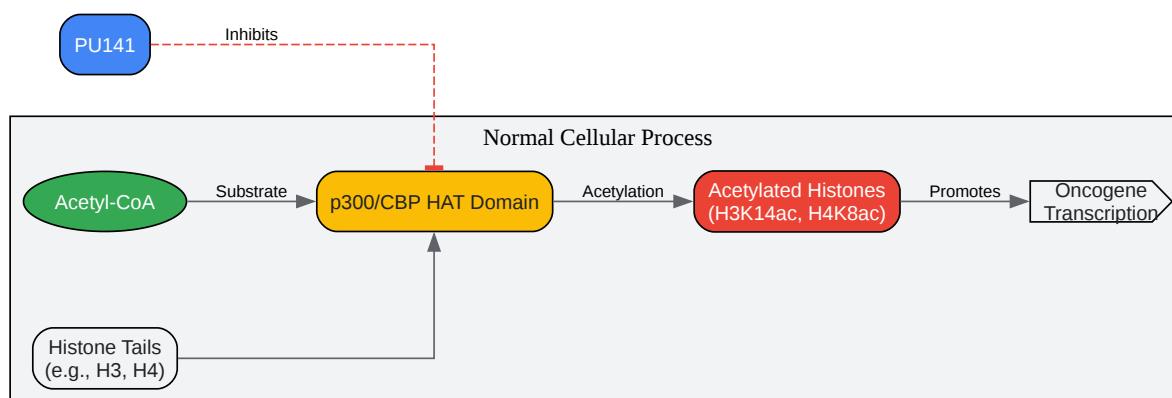
## Core Mechanism of Action: Selective Inhibition of p300/CBP Histone Acetyltransferases

The primary mechanism of action of **PU141** is the selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.<sup>[1]</sup> Unlike broader-spectrum HAT inhibitors such as its analog PU139 (which also inhibits Gcn5 and PCAF), **PU141** demonstrates selectivity for p300 and CBP.<sup>[1]</sup>

These enzymes, p300 and CBP, are critical epigenetic regulators that catalyze the transfer of acetyl groups to the lysine residues of histones and other proteins. This acetylation is a key mechanism for controlling gene expression. By adding acetyl groups to histone tails, p300/CBP neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby promoting gene expression.<sup>[2][3]</sup>

**PU141**, by inhibiting the catalytic HAT domain of p300/CBP, leads to a state of histone hypoacetylation. Specifically, treatment of cancer cells with **PU141** results in a marked decrease in the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[4] This alteration in the epigenetic landscape leads to chromatin condensation and the transcriptional repression of genes crucial for cancer cell proliferation and survival.

Below is a diagram illustrating the direct molecular interaction of **PU141** with its target.



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**Figure 1:** Direct inhibition of p300/CBP by **PU141**.

## Quantitative Data Presentation In Vitro Growth Inhibition (GI50)

**PU141** has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined using a sulforhodamine B (SRB) assay.

Cell Line	Cancer Type	GI50 (µM)[5]
SK-N-SH	Neuroblastoma	0.48
HCT116	Colon Carcinoma	1.3
A2780	Ovarian Carcinoma	2.1
U-87MG	Glioblastoma	2.3
MCF7	Breast Carcinoma	2.4
A549	Lung Adenocarcinoma	2.7
A431	Epidermoid Carcinoma	3.3
HepG2	Hepatocellular Carcinoma	3.5
SW480	Colon Adenocarcinoma	4.3

## In Vivo Efficacy in Neuroblastoma Xenograft Model

In a preclinical mouse model using SK-N-SH neuroblastoma xenografts, intraperitoneal administration of **PU141** led to a significant reduction in tumor volume.

Treatment Group	Dose	Tumor Volume Reduction (%)[4]
PU141	25 mg/kg	19%

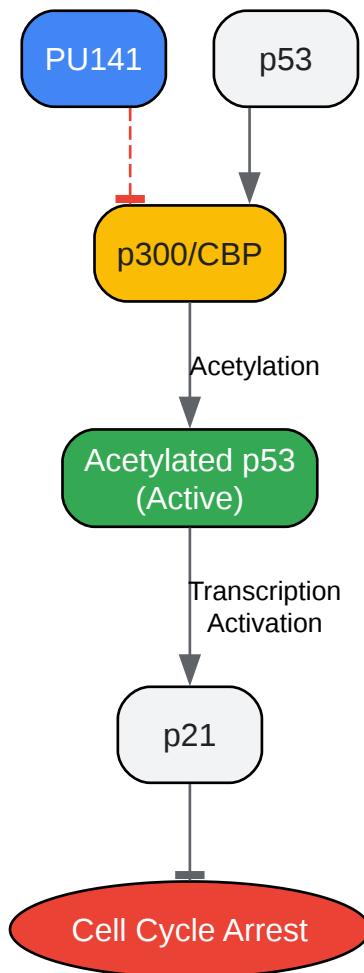
## Downstream Signaling Pathways

The inhibition of p300/CBP by **PU141** has profound effects on multiple oncogenic signaling pathways where these proteins act as essential co-activators. While direct studies on **PU141**'s impact on these pathways are limited, the known roles of p300/CBP allow for the elucidation of its likely downstream consequences.

## Impact on the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its transcriptional activity is enhanced by p300/CBP-mediated acetylation.[6][7][8] By inhibiting

p300/CBP, **PU141** is expected to reduce p53 acetylation, thereby attenuating its ability to transactivate target genes such as the cyclin-dependent kinase inhibitor p21. This can disrupt the normal DNA damage response and cell cycle arrest.

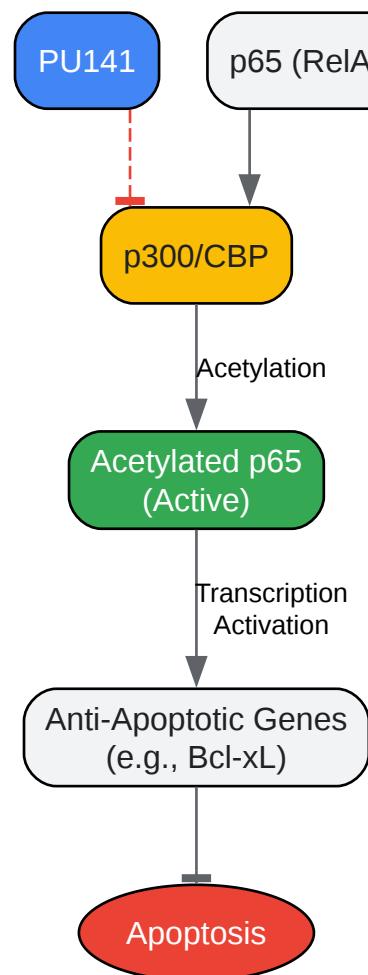


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**Figure 2:** Proposed effect of **PU141** on the p53 signaling pathway.

## Impact on the NF-κB Pathway

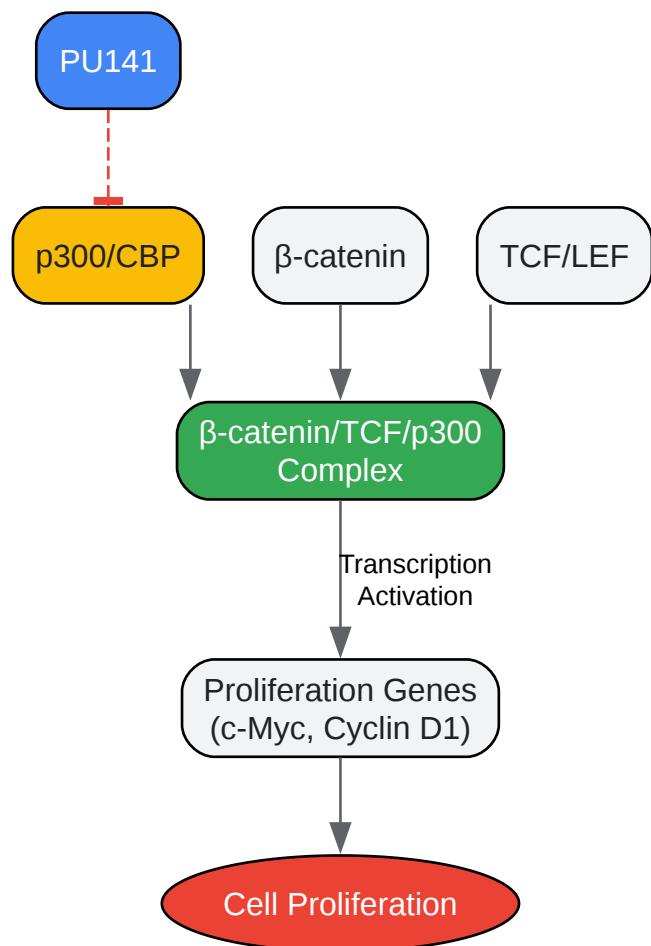
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key player in inflammation, immunity, and cell survival. The transcriptional activity of its p65 (RelA) subunit is potentiated by p300/CBP-mediated acetylation.<sup>[6][9]</sup> Inhibition of p300 by **PU141** is therefore hypothesized to decrease p65 acetylation, leading to the downregulation of anti-apoptotic genes and sensitizing cancer cells to apoptosis.

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**Figure 3:** Proposed effect of **PU141** on the NF-κB signaling pathway.

## Impact on the Wnt/β-catenin Pathway

In many cancers, the Wnt/β-catenin signaling pathway is aberrantly activated. The nuclear accumulation of β-catenin and its interaction with TCF/LEF transcription factors requires the co-activator function of p300/CBP.<sup>[4][6][10]</sup> By inhibiting p300/CBP, **PU141** can disrupt the formation of the β-catenin transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation, such as c-Myc and Cyclin D1.



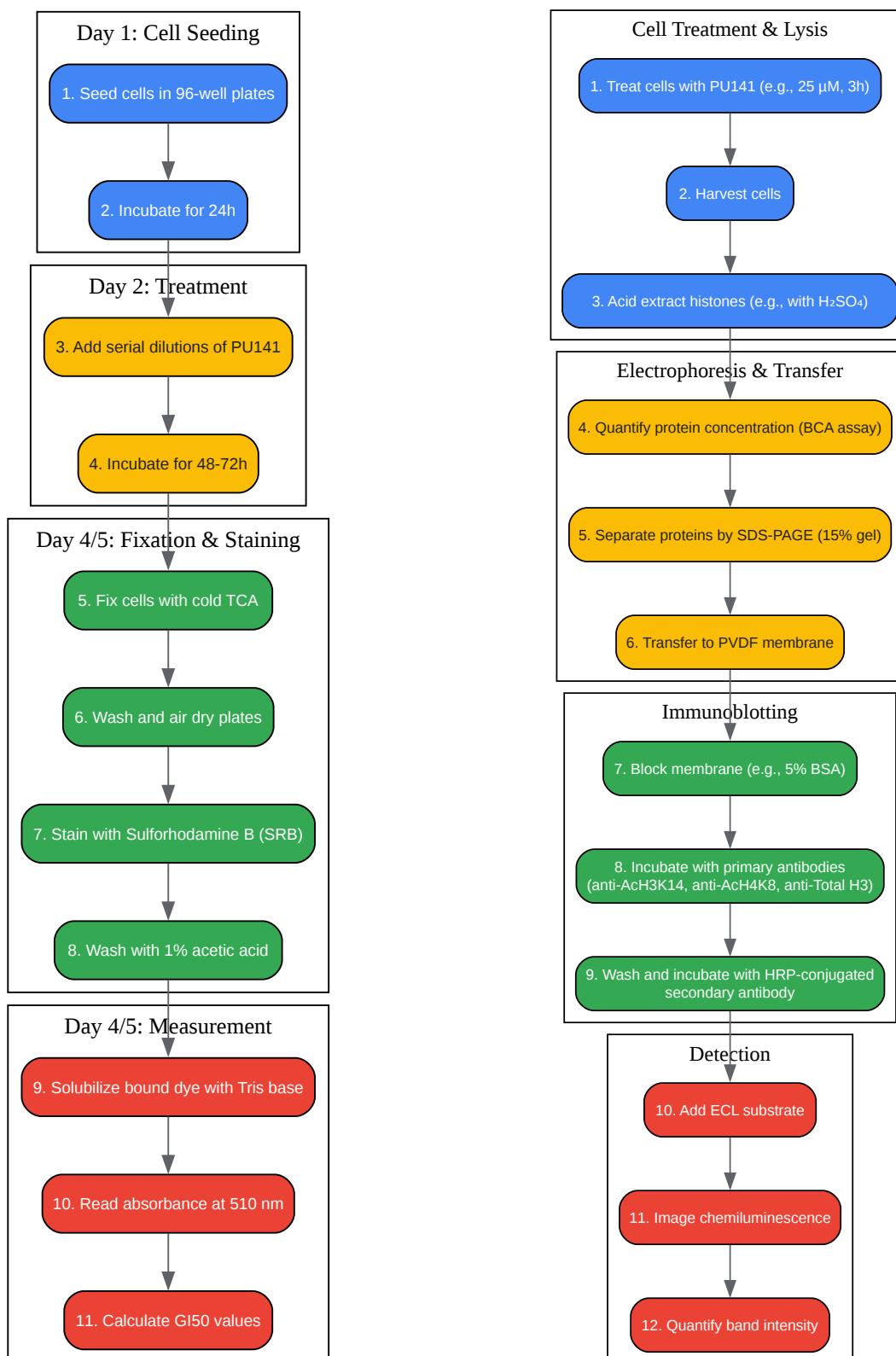
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**Figure 4:** Proposed effect of **PU141** on the Wnt/β-catenin pathway.

## Experimental Protocols

### Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining the GI50 values of **PU141** in adherent cancer cell lines.



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